5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Myeloperoxidase Inflammation Enzyme inhibition

Leverage a validated MPO inhibitor scaffold (IC₅₀ = 26 nM) with 65-fold selectivity over TPO. The 5-chloro handle enables nucleophilic aromatic substitution; the 6-carboxylic acid permits amide coupling for SAR diversifications. With a drug-like LogP of 2.5, this building block balances permeability and solubility. Ideal for medicinal chemistry and heterocyclic research. High purity ≥95% solid. Order now to accelerate your lead optimization.

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
CAS No. 117390-36-0
Cat. No. B3376177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid
CAS117390-36-0
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=C(C(=C2)C(=O)O)Cl
InChIInChI=1S/C8H4ClNO2S/c9-7-4(8(11)12)3-6-5(10-7)1-2-13-6/h1-3H,(H,11,12)
InChIKeyJTQYISCVZJCQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid (CAS 117390-36-0): Chemical Identity and Procurement Baseline


5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 117390-36-0) is a heterocyclic building block comprising a fused thieno[3,2-b]pyridine core with a chlorine substituent at the 5-position and a carboxylic acid group at the 6-position . The molecular formula is C₈H₄ClNO₂S (MW 213.64 g/mol), and the compound is typically supplied as a solid with >95% purity . It serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via nucleophilic aromatic substitution at the chloro position or amide coupling at the carboxylic acid moiety [1].

Why Generic Substitution of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Is Not Advisable


Substituting 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid with closely related analogs introduces significant changes in molecular properties and biological activity. Variations in halogen identity (Cl vs. Br), substitution position (5- vs. 7-), or carboxylate placement (6- vs. 3-) alter lipophilicity, electronic distribution, and steric accessibility, directly impacting enzyme inhibition potency, synthetic regioselectivity, and downstream functionalization outcomes [1][2]. The quantitative evidence below demonstrates that even minor structural modifications can lead to orders-of-magnitude differences in target engagement and synthetic utility .

Quantitative Differentiation of 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid: Head-to-Head Evidence


MPO Inhibition Potency: 5-Chloro-6-carboxylic Acid Derivative Achieves Nanomolar IC₅₀

A derivative of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid exhibits an IC₅₀ of 26 nM against human myeloperoxidase (MPO) chlorination activity [1]. In contrast, the compound shows substantially weaker inhibition of thyroid peroxidase (TPO) with an IC₅₀ of 1,700 nM, representing a ~65-fold selectivity window for MPO over TPO [1]. This selectivity is critical for minimizing off-target thyroid-related effects in MPO-targeted therapeutic development.

Myeloperoxidase Inflammation Enzyme inhibition

CYP3A4 Time-Dependent Inhibition: Moderate Activity Differentiates from Clean CYP Profiles

A derivative of 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid demonstrates time-dependent inhibition of CYP3A4 with an IC₅₀ of 140 nM after 30-minute preincubation [1]. This moderate CYP3A4 liability differentiates this scaffold from analogs that are either clean (IC₅₀ >10 µM) or potent inactivators (IC₅₀ <10 nM), positioning it as a tractable starting point for medicinal chemistry optimization to mitigate drug-drug interaction risk.

Cytochrome P450 Drug metabolism ADME-Tox

Regioselective Synthesis: 5-Chloro Derivative Forms as the Major Product from N-Oxide Chlorination

In the synthesis of substituted thieno[3,2-b]pyridines from the N-oxide precursor, treatment with phosphorus oxychloride yields a mixture of 5-chloro and 7-chloro derivatives [1]. The 5-chloro derivative (the target compound) is formed as a major component of this mixture, enabling practical isolation, whereas the 7-chloro isomer is a co-product [1]. This regioselectivity profile distinguishes the 5-position as the kinetically or thermodynamically favored site for electrophilic chlorination in this ring system.

Synthetic chemistry Regioselectivity Process development

Lipophilicity (LogP): Optimized Balance for Membrane Permeability vs. Aqueous Solubility

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid exhibits a calculated LogP value of 2.5 . This lipophilicity falls within the optimal range (LogP 1–3) for balanced membrane permeability and aqueous solubility in drug discovery [1]. In contrast, the non-chlorinated analog (thieno[3,2-b]pyridine-6-carboxylic acid) would have a lower LogP (estimated ~1.5–2.0 due to absence of the chlorine atom), while the 5-bromo analog would have a higher LogP (estimated ~2.8–3.2), potentially compromising solubility or permeability, respectively.

Physicochemical properties Drug-likeness ADME

Handling and Safety Profile: Defined Hazards Enable Controlled Laboratory Use

5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These defined hazards contrast with more reactive analogs (e.g., acid chlorides or bromomethyl derivatives) that require more stringent handling protocols, and with fully inert building blocks that may lack the reactivity needed for downstream transformations.

Laboratory safety Handling Procurement

Validated Research and Industrial Application Scenarios for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid


MPO Inhibitor Lead Optimization in Inflammatory Disease

Researchers developing myeloperoxidase (MPO) inhibitors for inflammatory and cardiovascular diseases should select 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid derivatives as a starting scaffold. The compound's demonstrated nanomolar MPO inhibition (IC₅₀ = 26 nM) and ~65-fold selectivity over thyroid peroxidase provide a validated chemical starting point for structure-activity relationship (SAR) exploration . The carboxylic acid handle enables facile amide coupling to explore vector space, while the 5-chloro substituent allows for subsequent nucleophilic aromatic substitution to diversify the scaffold.

Medicinal Chemistry Scaffold with Balanced ADME Properties

For drug discovery programs requiring a heterocyclic core with drug-like physicochemical properties, 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid offers a LogP of 2.5 . This lipophilicity balances membrane permeability with aqueous solubility, making it suitable for oral bioavailability optimization. The moderate CYP3A4 time-dependent inhibition (IC₅₀ = 140 nM) indicates that medicinal chemistry efforts can be directed toward mitigating this liability while retaining target potency, rather than abandoning the scaffold entirely [1].

Synthetic Methodology Development Using Regioselective N-Oxide Chemistry

Organic chemists investigating regioselective functionalization of fused heterocycles can utilize 5-chlorothieno[3,2-b]pyridine-6-carboxylic acid as a model substrate to study the electronic and steric factors governing electrophilic aromatic substitution in thienopyridine N-oxide systems. The preferential formation of the 5-chloro isomer over the 7-chloro isomer during POCl₃-mediated chlorination provides a case study for regioselectivity in heterocyclic chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.